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Compound of Interest

(R)-2-amino-2-(4-
Compound Name:
bromophenyl)ethanol

Cat. No.: B152270

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol,
(R)-2-amino-2-(4-bromophenyl)ethanol. This compound is of significant interest in the
development of pharmaceuticals and as a chiral building block in organic synthesis. Accurate
and thorough spectroscopic characterization is paramount for confirming its identity, purity, and
stereochemistry. This document is intended for researchers, scientists, and drug development
professionals, offering not just data, but a framework for its interpretation based on
fundamental principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

(R)-2-amino-2-(4-bromophenyl)ethanol possesses a stereogenic center at the carbon
bearing the amino group, a p-substituted aromatic ring, and a primary alcohol. These features
give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of (R)-2-amino-2-(4-bromophenyl)ethanol with the chiral center
denoted by C*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For (R)-2-amino-2-(4-bromophenyl)ethanol, both *H and 3C NMR are
essential for structural confirmation.
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent is critical as labile
protons (-OH, -NH2) may exchange with residual water, leading to peak broadening or
disappearance.

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. The spectral width should typically be set from -2 to 12 ppm. A sufficient
number of scans should be averaged to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural
abundance of 13C, a greater number of scans and a longer relaxation delay are often
required compared to *H NMR.[1]

'H NMR Spectral Data (Predicted and Comparative)

While a definitive, published spectrum for the free base is not readily available, the following

table is constructed based on data from its hydrochloride salt and closely related analogs. The

chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
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Protons

Predicted
Chemical Shift

(ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

Aromatic (2H)

~7.45

Protons ortho to
the bromine

atom.

Aromatic (2H)

~7.20

Protons meta to
the bromine

atom.

Methine (-
CH(N)-)

~4.0-4.2

dd

~8.0,4.0

The chiral
proton, coupled
to the two
diastereotopic
methylene

protons.

Methylene (-
CH20-)

~3.6-3.8

Diastereotopic
protons due to
the adjacent
chiral center,
may appear as
two separate dd
or a complex

multiplet.

-OH, -NH:2

Variable

brs

Chemical shift is
highly dependent
on solvent,
concentration,

and temperature.

Expert Insights: The two aromatic doublets are characteristic of a 1,4-disubstituted benzene

ring. The key to confirming the structure lies in the aliphatic region. The methine proton will be

a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons. The

methylene protons themselves are diastereotopic and will likely show complex splitting. In the

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

hydrochloride salt, the amine protons would appear further downfield and could show coupling
to the methine proton.

13C NMR Spectral Data (Predicted and Comparative)

The expected 13C NMR chemical shifts are summarized below.

Predicted Chemical Shift

Carbon Notes
(ppm)
Aromatic carbon directly
C-Br ~121 _
attached to bromine.
_ Aromatic carbons meta to the
Aromatic CH (2C) ~128 )
bromine.
) Aromatic carbons ortho to the
Aromatic CH (2C) ~131 )
bromine.
Quaternary aromatic carbon
C-ipso ~142 attached to the aminoethanol
side chain.
Chiral carbon, shifted
-CH(N)- ~58-60 downfield by the attached
nitrogen.
Methylene carbon, shifted
-CH20H ~65-68 downfield by the attached

oxygen.

Expert Insights: The number of distinct signals in the 3C NMR spectrum (expecting 6 aromatic
and 2 aliphatic) confirms the overall carbon framework. The chemical shifts are influenced by
the electronegativity of the substituents. For instance, the carbon bearing the bromine atom (C-
Br) is significantly shielded compared to the other aromatic carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
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Experimental Protocol: FTIR Spectroscopy

o Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied
to ensure good contact. This method is rapid and requires minimal sample preparation.[1]

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample
spectrum.

IR Spectral Data

Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 (broad) O-H stretch, N-H stretch Alcohol, Amine
3100-3000 C-H stretch (aromatic) Aromatic C-H

3000-2850 C-H stretch (aliphatic) Aliphatic C-H

~1600, ~1490 C=C stretch Aromatic ring

~1050 C-O stretch Primary alcohol

~820 C-H bend (out-of-plane) 1,4-disubstituted benzene
~1100-1000 C-N stretch Amine

Expert Insights: The most prominent feature will be a broad band in the 3400-3200 cm~1
region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp
peaks around 1600 and 1490 cm~* confirms the aromatic ring, and the strong absorption
around 820 cm~1 is highly indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry
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o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as
methanol or acetonitrile.

» Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray
ionization (ESI) is a common technique for this type of molecule as it is a soft ionization
method that typically keeps the molecule intact. The mass spectrum is acquired over a
suitable mass-to-charge (m/z) range.[1]

Mass Spectral Data

The molecular weight of (R)-2-amino-2-(4-bromophenyl)ethanol is 216.08 g/mol . The
presence of bromine, with its two major isotopes (7°Br and 81Br) in an approximate 1:1 ratio, will
result in a characteristic isotopic pattern for the molecular ion and any bromine-containing

fragments.
m/z lon Notes
Protonated molecular ion,
showing the characteristic 1:1
216/218 [M+H]*+ _ _
isotopic pattern for one
bromine atom.
Loss of water from the
199/201 [M+H-H20]* )
protonated molecular ion.
Cleavage of the C-C bond
185/187 [M+H-CH20H]* between the chiral center and

the methylene group.

Expert Insights: The observation of the [M+H]* ion pair at m/z 216 and 218 is the most
definitive evidence for the molecular formula. The relative abundance of these two peaks
should be nearly equal. Common fragmentation pathways for amino alcohols include the loss
of water and cleavage adjacent to the functional groups.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectroscopic characterization of (R)-2-amino-2-(4-
bromophenyl)ethanol.

Conclusion

The comprehensive spectroscopic analysis of (R)-2-amino-2-(4-bromophenyl)ethanol,
utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each
technique offers a unique and complementary piece of information, and together they create a
detailed molecular portrait. While a complete, published dataset for this specific enantiomer's
free base is not readily available, a thorough understanding of spectroscopic principles and
comparative analysis with closely related compounds allows for a confident and accurate
characterization. This guide provides the necessary framework for researchers to interpret their
own experimental data for this important chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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